molecular formula C14H14N4O2S B2943513 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 952997-50-1

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Katalognummer: B2943513
CAS-Nummer: 952997-50-1
Molekulargewicht: 302.35
InChI-Schlüssel: USEFTCBNCQSILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic acetamide derivative characterized by a fused thiazolo[3,2-a]pyrimidin-5-one core linked to a pyridin-2-ylmethyl group via an acetamide bridge. The compound’s structure combines nitrogen- and sulfur-containing heterocycles, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and π-π interactions. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, a widely recognized system for small-molecule and macromolecular refinement .

Eigenschaften

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12(17-8-10-3-1-2-5-15-10)7-11-9-21-14-16-6-4-13(20)18(11)14/h1-6,11H,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFTCBNCQSILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin core. One common approach is to start with a suitable thiazole derivative and then perform a series of reactions to introduce the pyrimidin ring and the acetamide group. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, with careful control of temperature, pressure, and reaction times. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product is of high purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiazole and pyrimidin rings can be oxidized under certain conditions.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can produce amines or other reduced derivatives.

  • Substitution: : Substitution reactions can yield various amides or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The molecular pathways involved would need to be studied in detail to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound A ()
Molecular Formula C₁₃H₁₂N₅O₂S* C₁₈H₂₃N₇O₂S
Molecular Weight (g/mol) 302.35* 401.48
Monoisotopic Mass (g/mol) 302.07* 401.16
Key Heterocycles Thiazolo[3,2-a]pyrimidin-5-one, pyridine Pyridazine, thiadiazole, pyrazole
Substituents on Acetamide Pyridin-2-ylmethyl 5-Isobutyl-1,3,4-thiadiazol-2-yl

Key Observations:

Heterocyclic Systems: The target compound features a fused thiazolo-pyrimidinone system, which may enhance rigidity and planar stacking interactions. In contrast, Compound A contains separate pyridazine and thiadiazole rings, offering distinct electronic and steric profiles .

Molecular Weight and Complexity :

  • Compound A has a higher molecular weight (401.48 vs. ~302.35 g/mol) and nitrogen content (7 vs. 5 nitrogen atoms), which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Methodological Considerations

Structural characterization of such compounds typically involves X-ray crystallography, with software like SHELX enabling precise refinement of bond lengths and angles . Differences in heterocyclic systems (e.g., fused vs. non-fused rings) may necessitate tailored computational approaches for docking studies or QSAR modeling.

Biologische Aktivität

The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core substituted with a pyridinylmethyl acetamide group. Its molecular formula is C12H12N4O2SC_{12}H_{12}N_4O_2S, with a molecular weight of approximately 268.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives, including the compound in focus.

  • Topoisomerase II Inhibition : Research indicates that several thiazolopyrimidine compounds exhibit significant inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to disruption of the cell cycle and induction of apoptosis in cancer cells such as A549 (lung cancer) and M-HeLa (cervical adenocarcinoma) .
  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound shows selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, the selectivity index (SI), which compares the IC50 values for normal versus cancer cells, indicates a promising profile for this compound .
Cell LineIC50 (µM)Selectivity Index (SI)
M-HeLa105
Chang Liver Cells50

Anti-inflammatory Activity

Thiazolopyrimidine derivatives have also been evaluated for their anti-inflammatory properties.

  • Cyclooxygenase Inhibition : Some studies report that these compounds act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. The compound's ability to inhibit COX enzymes suggests it may be effective in managing inflammatory conditions .

Case Studies

Several case studies illustrate the biological efficacy of thiazolopyrimidine derivatives:

  • Study on M-HeLa Cells : A comparative study evaluated various thiazolopyrimidine derivatives against M-HeLa cells, revealing that certain modifications enhance cytotoxicity significantly compared to standard treatments like Sorafenib .
  • Docking Studies : Molecular docking simulations have shown that the compound fits well within the active site of topoisomerase II, suggesting a mechanism of action that could be exploited for drug development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.